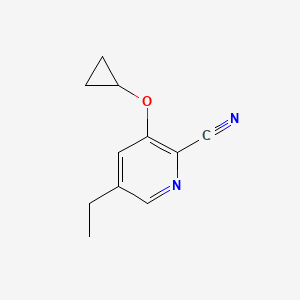
6-Methoxy-4-nitropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O5S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride typically involves the nitration of 6-methoxypyridine followed by sulfonylation. The nitration process introduces a nitro group (-NO2) to the pyridine ring, while the sulfonylation process introduces a sulfonyl chloride group (-SO2Cl).
Nitration: The nitration of 6-methoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration.
Sulfonylation: The nitrated product is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride. This step introduces the sulfonyl chloride group to the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
6-Methoxy-4-nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve mild bases or acids to facilitate the reaction.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学的研究の応用
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-Methoxy-4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into other molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in synthesis.
類似化合物との比較
Similar Compounds
- 6-Methoxy-4-nitropyridine-3-sulfonyl chloride
- 2-Chloro-6-methoxy-3-nitropyridine
- 6-Methoxy-3-nitropyridine-2-acetonitrile
Uniqueness
6-Methoxy-4-nitropyridine-2-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns. The combination of a methoxy group, nitro group, and sulfonyl chloride group in specific positions on the pyridine ring allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
特性
分子式 |
C6H5ClN2O5S |
|---|---|
分子量 |
252.63 g/mol |
IUPAC名 |
6-methoxy-4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O5S/c1-14-5-2-4(9(10)11)3-6(8-5)15(7,12)13/h2-3H,1H3 |
InChIキー |
ZCKYXXIITKBDCF-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


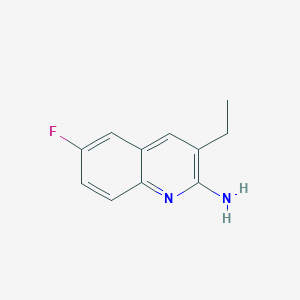
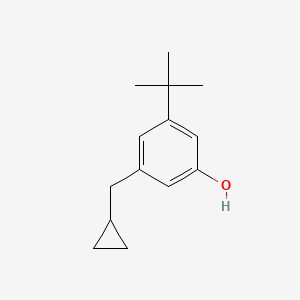
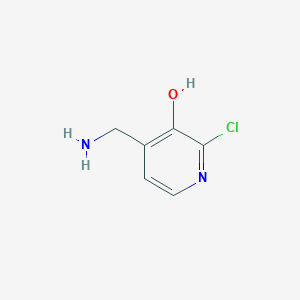
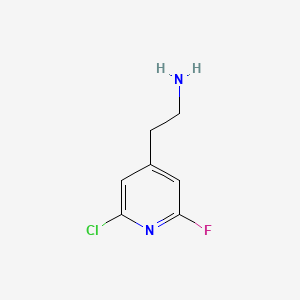
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
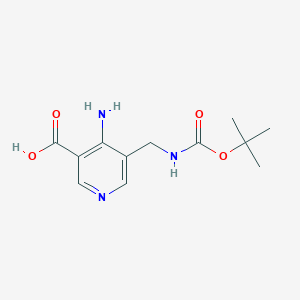
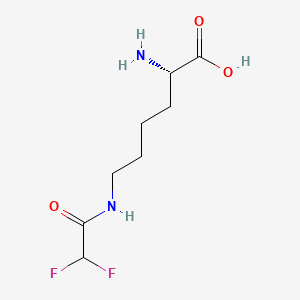
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
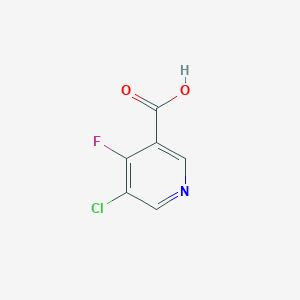


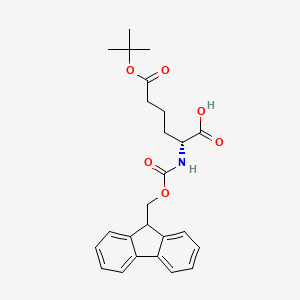
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
